molecular formula C17H17BrN2O5 B2668446 ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate CAS No. 663929-91-7

ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2668446
M. Wt: 409.236
InChI Key: QCMRKWYQWVJQJC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9BrO4 . It has a molecular weight of 297.11 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3 . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Cancer Research and Apoptosis

Research has shown the effectiveness of derivatives of Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate in cancer treatment. For instance, 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives, synthesized using similar compounds, have demonstrated significant anti-proliferative properties on colorectal cancer cell lines. These compounds induced apoptosis in cancer cells by affecting the expression of pro- and anti-apoptotic genes and interacting with DNA through groove binding, suggesting potential as chemotherapeutic agents in colon cancer treatment (Ahagh et al., 2019).

Antimicrobial and Antifungal Properties

Certain derivatives have displayed notable antimicrobial and antifungal properties. For example, a study on compounds similar to Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate showed significant antibacterial activity against common bacterial strains like Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. These results highlight the potential use of these compounds in developing new antibacterial agents (Ramaganesh et al., 2010).

Synthesis and Structural Studies

Extensive research has been conducted on the synthesis and structural analysis of Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate derivatives. Studies have developed methods for the synthesis of hybrid molecules containing different moieties, such as penicillanic acid or cephalosporanic acid. These studies contribute to the understanding of the compound's chemistry and potential applications in medicinal chemistry (Başoğlu et al., 2013).

Photoluminescence Properties

Research has also explored the photoluminescence properties of certain derivatives. For instance, coordination polymers with drug ligand Enoxacin, which shares structural similarities with Ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, have been synthesized and studied. These compounds showed promising photoluminescence properties, indicating potential applications in the development of new materials with specific optical properties (Yu et al., 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

ethyl 4-(6-bromo-2-oxochromene-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-2-24-17(23)20-7-5-19(6-8-20)15(21)13-10-11-9-12(18)3-4-14(11)25-16(13)22/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMRKWYQWVJQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(6-bromo-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate

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